BenchChemオンラインストアへようこそ!

Sauchinone

TGR5 Agonist Macrophage Polarization Psoriasis

Sauchinone is a diastereomeric benzoxanthenone lignan isolated primarily from the roots of Saururus chinensis. It is structurally characterized by a fused pentacyclic scaffold shared with related analogs like carpanone and polemannone, yet displays a distinct pharmacological fingerprint.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 177931-17-8
Cat. No. B172494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSauchinone
CAS177931-17-8
Synonyms(5aR,7R,8S,8aR,14aS,14bR)-5a,6,7,8,8a,14b-hexahydro-7,8-dimethyl-5H-benzo[kl]bis[1,3]dioxolo[4,5-b:4',5'-g]xanthen-5-one
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5
InChIInChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1
InChIKeyGMTJIWUFFXGFHH-WPAOEJHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Sauchinone (CAS 177931-17-8): A Multifunctional Benzoxanthenone Lignan for Research in Inflammation, Hepatoprotection, and TGR5-Mediated Pathways


Sauchinone is a diastereomeric benzoxanthenone lignan isolated primarily from the roots of Saururus chinensis [1]. It is structurally characterized by a fused pentacyclic scaffold shared with related analogs like carpanone and polemannone, yet displays a distinct pharmacological fingerprint [1]. Its bioactivity profile spans anti-inflammatory, hepatoprotective, and anti-tumor activities, with a recently identified novel mechanism as a TGR5 (G-protein-coupled bile acid receptor) agonist [1].

Why Sauchinone Cannot Be Substituted by Generic In-Class Lignans: Functional Divergence Across Saururus Lignans


Despite sharing a common botanical origin and similar structural motifs, Saururus chinensis lignans such as sauchinone, manassantin A/B, and saucerneol B exhibit significant functional divergence [1]. A direct head-to-head immunosuppression assay unambiguously demonstrates a potency hierarchy where manassantin A and B are far more active than sauchinone [1]. This quantifiable selectivity gap means that swapping sauchinone for its potent immunosuppressive analogs would invalidate experimental outcomes in disease models where immunosuppression is a confounding variable. The subsequent evidence sections provide the exact quantitative data required to make this differentiation unequivocal.

Quantitative Evidence Guide for the Scientific Selection of Sauchinone Over Its Closest Analogs


Sauchinone Is a Novel TGR5 Agonist Without Human/Mouse Species Selectivity—A Functional Activity Not Reported for Manassantin A/B or Saucerneol B

Sauchinone has been identified as a novel, direct agonist of the TGR5 receptor (G-protein-coupled bile acid receptor), demonstrating activity in both human and mouse cellular systems without species selectivity [1]. This constitutes a mechanistic divergence from its close structural analogs: manassantin A and B are instead characterized as potent HIF-1 and mitochondrial complex I inhibitors, while a thorough literature search reveals no evidence of TGR5 agonism by these or other major Saururus lignans [1].

TGR5 Agonist Macrophage Polarization Psoriasis

Hepatoprotective Potency: Direct Head-to-Head Comparison of Sauchinone (EC50 74.2 μM) vs. Saucerneol B (EC50 64.3 μM) and Silybin (EC50 86.2 μM) in Tacrine-Challenged HepG2 Cells

In a controlled hepatotoxicity model using tacrine-induced cytotoxicity in human liver-derived HepG2 cells, sauchinone demonstrated a significant protective effect with an EC50 of 74.2 ± 0.9 μM [1]. This activity was directly benchmarked against saucerneol B (EC50 64.3 ± 0.8 μM) and the established hepatoprotective drug silybin (EC50 86.2 ± 0.5 μM) [1]. The data positions sauchinone's potency between that of saucerneol B and the clinically used silybin.

Hepatoprotection Cytoprotection HepG2 Cells

Immunosuppressive Activity Hierarchy: Manassantin A/B > (-)-Saucerneol > Saucerneol C > Sauchinone in Lymphoproliferation and Mixed Leukocyte Response Assays

A direct comparative bioactivity-guided fractionation study isolated five lignans from Saururus chinensis and evaluated them simultaneously in lymphoproliferation and mixed leukocyte response (MLR) assays [1]. The resulting potency ranking clearly demonstrated that sauchinone is the least immunosuppressive lignan in the series, with manassantin A and B being significantly more active [1]. This quantitative selectivity data is critical for avoiding unintended immune suppression in experimental models.

Immunosuppression Lymphoproliferation Selectivity Profile

Anti-Inflammatory Efficacy: Sauchinone Inhibits LPS-Induced NO Production (IC50 4.08 μM) in RAW264.7 Macrophages, with a Multi-Target Suppression Profile (iNOS, TNF-α, COX-2)

Sauchinone potently suppresses inflammatory mediators in a concentration-dependent manner. In LPS-stimulated RAW264.7 macrophages, sauchinone inhibited nitric oxide (NO) production with an IC50 of 4.08 μM [1]. Mechanistic studies confirm that this effect is mediated through the suppression of I-κBα phosphorylation and p65 nuclear translocation, leading to a coordinated downregulation of iNOS, TNF-α, and COX-2 expression [1][2].

Anti-inflammatory Nitric Oxide Macrophage NF-κB

High-Impact Research and Industrial Application Scenarios for Sauchinone Guided by Quantitative Evidence


Investigating TGR5-Mediated Macrophage Polarization in Psoriasis and Autoimmune Disease Models

Given sauchinone's exclusive and species-agnostic TGR5 agonism [Section 3, Evidence 1], it serves as a clean chemical probe for dissecting TGR5-dependent macrophage M1/M2 polarization. Its use avoids confounding immunosuppressive effects that would arise from more potent immunosuppressants like manassantin A/B. Topical cream formulations have already shown efficacy in an imiquimod-induced murine psoriasis model, making it a prime candidate for preclinical dermatological and autoimmune research.

Hepatoprotective Screening Studies Requiring an Agent with Intermediate Potency Between Novel Lignans and Clinical Standards

Sauchinone's hepatoprotective EC50 (74.2 μM) positions it as an ideal intermediate reference compound in drug screening cascades alongside saucerneol B (more potent, EC50 64.3 μM) and the clinical positive control silybin (less potent, EC50 86.2 μM) [Section 3, Evidence 2]. This allows for a calibrated, three-point potency scale in HepG2-based cytotoxicity assays, directly addressing the need for comparative standards in natural product hepatoprotection research.

Ex Vivo and In Vivo Inflammation Studies Where Minimizing Immunosuppressive Confounding Is Critical

For researchers studying inflammatory pathways where broad immunosuppression would alter the phenotype, the quantitative immunosuppression ranking demonstrates that sauchinone is the least immunosuppressive among the tested Saururus lignans [Section 3, Evidence 3]. Coupled with its confirmed anti-inflammatory activity (IC50 4.08 μM against NO production) [Section 3, Evidence 4], sauchinone enables a more targeted study of the NF-κB/iNOS/COX-2 inflammatory axis without the confounding variable of robust lymphocyte suppression.

Pharmacokinetic and Metabolism Studies on a Lignan with Characterized Low Oral Bioavailability Due to Extensive First-Pass Metabolism

The documented pharmacokinetic profile—an oral bioavailability of 7.76% despite 77.9% absorption, due to extensive metabolism in the liver and small intestine—makes sauchinone a well-characterized model compound for studying the metabolic fate of polycyclic lignans in mice [Section 3, Supporting Evidence]. Its defined protein binding (53.0%) and tissue distribution ratios (>1 in key organs) provide a solid basis for designing prodrug strategies or investigating formulation-based bioavailability enhancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sauchinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.